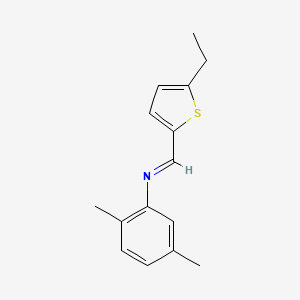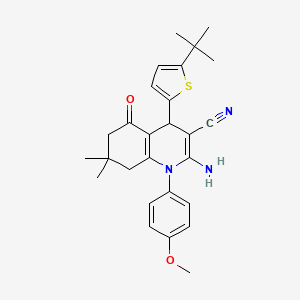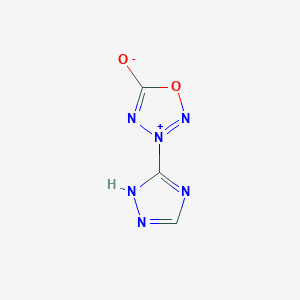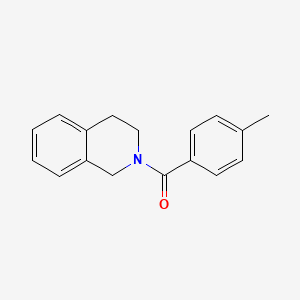![molecular formula C16H12BrClN4O8 B11540087 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540087.png)
N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound with a lengthy name. Let’s break it down:
- The core structure consists of an acetohydrazide moiety (a hydrazide derivative of acetic acid).
- Attached to this core are two aromatic rings: one containing a bromine and a hydroxyl group, and the other with a chlorine substituent.
- Additionally, there’s a methoxy group and two nitro groups on the second aromatic ring.
- This compound may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves condensation reactions between appropriate precursors.
- Industrial production methods would require optimization for yield, safety, and scalability.
Chemical Reactions Analysis
- Reactions it may undergo:
Oxidation: The hydroxyl group could be oxidized to a ketone or aldehyde.
Substitution: The halogens (bromine and chlorine) could participate in substitution reactions.
- Common reagents and conditions:
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Substitution: Halogenating agents (e.g., N-bromosuccinimide, NCS).
- Major products:
- Oxidation: Formation of a ketone or aldehyde.
- Substitution: Replacement of halogens with other functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or as a lead compound for drug development.
Industry: Assessing its use in materials science, such as dyes, pigments, or catalysts.
Mechanism of Action
- The exact mechanism remains speculative due to limited information. it could involve interactions with specific cellular targets, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, without more data, it’s challenging to compare this compound directly. its unique combination of functional groups sets it apart.
- Similar compounds might include other hydrazides, aromatic derivatives, or halogenated compounds.
Remember that further research and experimental data are necessary to fully understand the properties and applications of this intriguing compound
Properties
Molecular Formula |
C16H12BrClN4O8 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12BrClN4O8/c1-29-13-5-10(21(25)26)4-12(22(27)28)16(13)30-7-14(23)20-19-6-8-2-9(18)3-11(17)15(8)24/h2-6,24H,7H2,1H3,(H,20,23)/b19-6+ |
InChI Key |
UZQVTUBROXTCCV-KPSZGOFPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540012.png)


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11540072.png)
![[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile](/img/structure/B11540075.png)

![[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11540088.png)

![2-bromo-N-(4-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11540102.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540107.png)
![4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11540119.png)
